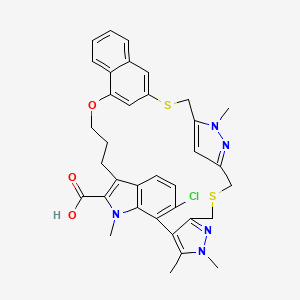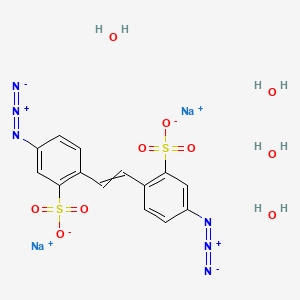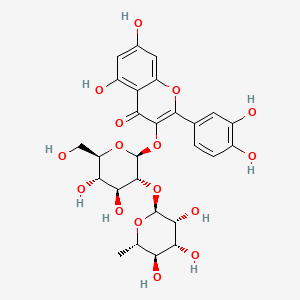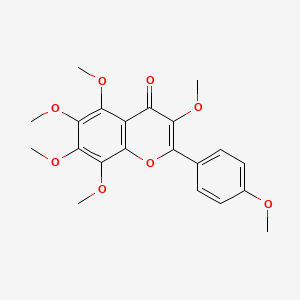
Notoginsenoside R2
Overview
Description
Notoginsenoside R2 is a crucial active saponin in Panax notoginseng . It has been shown to possess neuroprotective effects against 6-OHDA-induced oxidative stress and apoptosis . It is also used as a reference substance with assigned absolute purity .
Synthesis Analysis
Notoginsenoside R2 can be synthesized through the biotransformation of notoginsenoside R1 . In one study, notoginsenoside R1 was transformed using Lactiplantibacillus plantarum S165 at 37 °C for 21 days . The fermentation products were identified using a combination of HPLC, UPLC-MS/MS, and 13 C-NMR methods .Chemical Reactions Analysis
Notoginsenoside R1 can be effectively transformed into 20 (S/R)-notoginsenoside R2 using Lactiplantibacillus plantarum S165 . The conversion yield was found to be 82.85% .Physical And Chemical Properties Analysis
Notoginsenoside R2 has a molecular weight of 770.99 and a molecular formula of C41H70O13 . It has a density of 1.3±0.1 g/cm3, a boiling point of 878.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Neuroprotection
Notoginsenoside R2 has been shown to have neuroprotective effects against oxidative stress and apoptosis induced by 6-OHDA, which is a toxin used to model Parkinson’s disease in animals .
Alzheimer’s Disease Treatment
Studies suggest that Notoginsenoside R2 can improve memory function in Alzheimer’s Disease (AD) and inhibit Aβ25-35-induced neuronal apoptosis. It also appears to downregulate miR-27a expression, which negatively regulates SOX8, thus potentially offering a new treatment avenue for AD .
Anti-Cancer Properties
Notoginsenoside R2 has been investigated for its ability to inhibit cancer cell proliferation. Biotransformation studies have shown that it can be converted from notoginsenoside R1 to enhance its inhibitory effects on cancer cells .
Colonic Microvascular Injuries
Research indicates that Notoginsenoside R2 can induce inflammatory injuries in the colonic mucosa and microvessels, suggesting a potential role in studying colonic diseases and their treatments .
Vascular Health
Notoginsenoside R2 is associated with changes in vascular endothelial growth factor (VEGF) levels, which are crucial for vascular health and could be significant in the context of cardiovascular diseases .
Metabolic Regulation
The compound has been linked to the regulation of intracellular pyruvate and lactic acid concentration, indicating a possible role in metabolic studies and therapies .
Mechanism of Action
- PI3K/AKT/mTOR Signaling Pathway : Notoginsenoside R2 interacts with this pathway, which regulates cell growth, survival, and metabolism. By blocking this pathway, Notoginsenoside R2 inhibits cancer cell proliferation and promotes apoptosis .
Action Environment
Environmental factors influence Notoginsenoside R2’s efficacy and stability:
Safety and Hazards
Notoginsenoside R2 should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is advised .
properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRVWPHRMMRQI-PGOMJGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316154 | |
| Record name | Notoginsenoside R2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Notoginsenoside R2 | |
CAS RN |
80418-25-3 | |
| Record name | Notoginsenoside R2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80418-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Notoginsenoside R2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Notoginsenoside R2 exhibits its effects through various mechanisms. [, , ] For instance, it has been shown to activate the MEK1/2-ERK1/2 pathways, leading to the activation of P90RSK and Nrf2. [] This activation subsequently inhibits BAD, prevents mitochondrial membrane depolarization, and enhances phase II detoxifying enzymes, ultimately protecting neurons from 6-hydroxydopamine-induced oxidative stress and apoptosis. [] In other studies, Notoginsenoside R2 was found to inhibit the Rap1GAP/PI3K/Akt signaling pathway, leading to reduced cell viability, proliferation, and tube formation in pHUVECs. [] It also appears to promote intracellular glycolysis in these cells. []
A: Notoginsenoside R2 is a dammarane-type triterpenoid saponin. [] While its molecular formula and weight are not explicitly stated in the provided abstracts, its spectroscopic data, including 1H and 13C NMR data, have been fully assigned. [] These assignments provide valuable information about its structure and can be used for its identification and characterization.
ANone: The provided abstracts do not contain specific details about the material compatibility and stability of Notoginsenoside R2 under various conditions. Further research is needed to explore its performance and applications in different material contexts.
ANone: The provided research focuses on the biological activity of Notoginsenoside R2, and there is no mention of it possessing catalytic properties or applications.
A: While the provided abstracts do not detail specific computational studies on Notoginsenoside R2, one study employed in silico screening to identify potential acetylcholinesterase inhibitors. [] This approach could be applied to investigate Notoginsenoside R2 and develop QSAR models to predict its activity and interactions.
ANone: The provided abstracts do not explicitly investigate the impact of structural modifications on the activity of Notoginsenoside R2. Further research focusing on SAR would be valuable to optimize its potency and selectivity for specific therapeutic applications.
ANone: The abstracts do not contain specific details regarding the stability of Notoginsenoside R2 under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability. Further research is necessary to address these aspects, which are crucial for its development as a potential therapeutic agent.
ANone: The provided research primarily focuses on the biological activity and chemical characterization of Notoginsenoside R2, and there is no mention of specific SHE regulations associated with this compound.
ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance related to Notoginsenoside R2. Further investigations are required to address this aspect, especially if it is developed as a therapeutic agent.
A: While the provided abstracts do not extensively discuss the toxicity of Notoginsenoside R2, one study mentions that it induced colonic microvascular injuries in rats at specific doses. [] More comprehensive toxicological studies are needed to ascertain its safety profile, potential adverse effects, and long-term effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)



![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)



![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)

![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)
